

2-chloro-N-pyridin-2-ylacetamide molecular weight

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Compound of Interest

Compound Name: 2-chloro-N-pyridin-2-ylacetamide

Cat. No.: B180985

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An In-Depth Technical Guide to **2-chloro-N-pyridin-2-ylacetamide**: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-chloro-N-pyridin-2-ylacetamide**, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical considerations.

Core Properties of 2-chloro-N-pyridin-2-ylacetamide

2-chloro-N-pyridin-2-ylacetamide (CAS No. 5221-37-4) is a member of the α -chloroacetamide and pyridine derivative families. Its structure, featuring a reactive chloroacetyl group attached to an aminopyridine core, makes it a valuable and versatile building block for the synthesis of more complex heterocyclic systems. The presence of the electrophilic chloroacetyl moiety and the nucleophilic pyridine ring allows for a variety of subsequent chemical transformations, positioning it as a strategic starting material in multi-step synthetic pathways.

Quantitative data for this compound are summarized below for easy reference.

Property	Value	Source(s)
Molecular Weight	170.6 g/mol	[1][2]
Monoisotopic Mass	170.0246905 Da	[3]
Molecular Formula	C ₇ H ₇ ClN ₂ O	[1][2][3]
CAS Number	5221-37-4	[1][2][4]
Physical Appearance	Pink solid	[1][4]
Melting Point	110-115 °C	[1][2][4]
pKa (Predicted)	11.59 ± 0.70	[2]

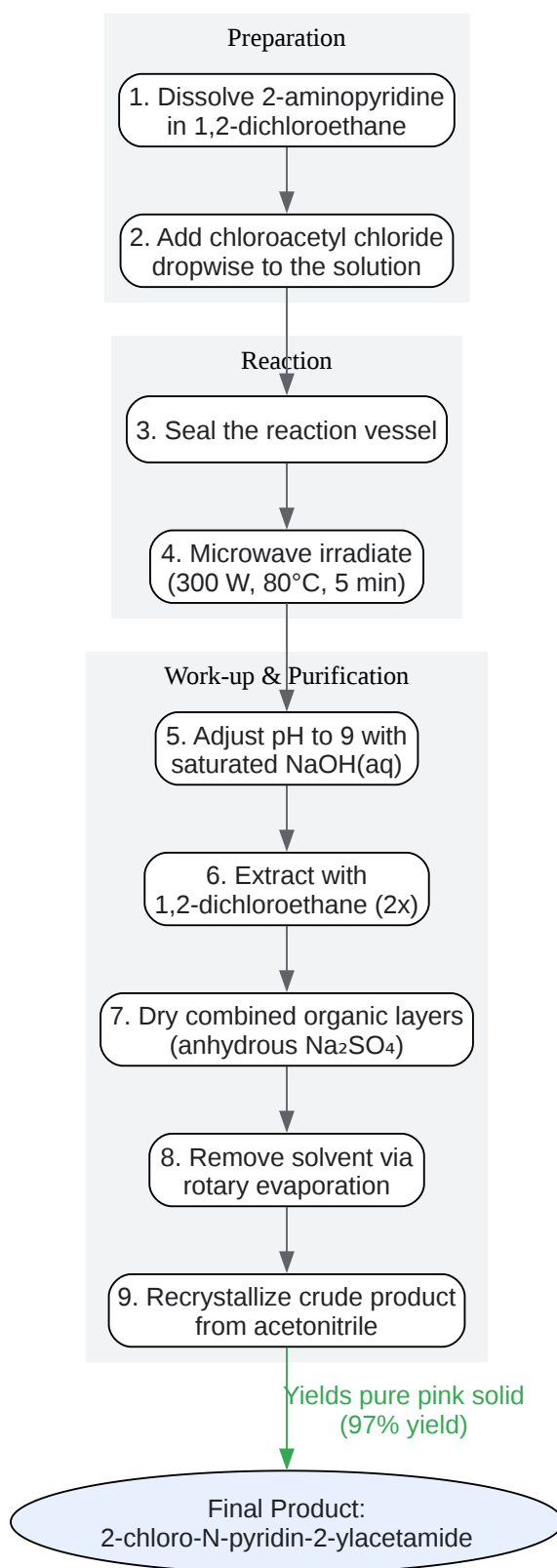
Synthesis and Purification: A Validated Protocol

The synthesis of **2-chloro-N-pyridin-2-ylacetamide** is typically achieved through the acylation of 2-aminopyridine with chloroacetyl chloride. The following protocol describes a high-yield, microwave-assisted method that significantly reduces reaction time compared to conventional heating.

Rationale for Experimental Design

The choice of a microwave-assisted synthesis is deliberate; microwave irradiation provides rapid and uniform heating, which can accelerate the reaction rate and often leads to cleaner products with higher yields by minimizing the formation of thermal degradation byproducts.[1][4] 1,2-dichloroethane is selected as the solvent due to its ability to dissolve the starting materials and its relatively high boiling point, which is suitable for the reaction temperature. The final basic wash with sodium hydroxide is crucial for neutralizing any excess chloroacetyl chloride and hydrochloric acid formed during the reaction, facilitating a clean extraction.[2][4]

Synthesis Workflow Diagram



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Caption: Microwave-assisted synthesis workflow for **2-chloro-N-pyridin-2-ylacetamide**.

Step-by-Step Synthesis Protocol

- Preparation: In a 50 mL glass vessel suitable for microwave synthesis, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.[\[1\]](#)[\[4\]](#)
- Reagent Addition: While stirring, slowly add chloroacetyl chloride dropwise to the solution.[\[1\]](#)[\[4\]](#)
- Reaction Setup: Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor.[\[1\]](#)[\[4\]](#)
- Microwave Reaction: Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.[\[1\]](#)[\[4\]](#)
- Neutralization: After the reaction is complete and the mixture has cooled, adjust the pH to 9 using a saturated aqueous solution of sodium hydroxide.[\[2\]](#)[\[4\]](#)
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.[\[2\]](#)[\[4\]](#)
- Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[\[2\]](#)[\[4\]](#)
- Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[\[2\]](#)[\[4\]](#)
- Purification: Recrystallize the crude solid from acetonitrile to obtain approximately 4.9 g (97% yield) of **2-chloro-N-pyridin-2-ylacetamide** as a pink solid.[\[1\]](#)[\[4\]](#)

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

Technique	Observed Data	Interpretation
¹ H NMR (CDCl ₃)	δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J=8.3 Hz), 8.4 (1H, d, J=4.9 Hz), 8.95 (1H, bs)	The singlet at 4.2 ppm corresponds to the two protons of the chloromethyl group (-CH ₂ Cl). The signals between 7.1 and 8.4 ppm are characteristic of the four protons on the pyridine ring. The broad singlet at 8.95 ppm is attributed to the amide proton (-NH). [2] [4]
¹³ C NMR (CDCl ₃)	δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9	The peak at 43.2 ppm corresponds to the chloromethyl carbon. The signals from 111.4 to 150.7 ppm represent the five carbons of the pyridine ring. The signal at 164.9 ppm is characteristic of the amide carbonyl carbon (C=O). [2] [4]
IR (KBr)	3443, 3226, 1683, 1581, 775 cm ⁻¹	The peaks at 3443 and 3226 cm ⁻¹ indicate N-H stretching of the amide. The strong absorption at 1683 cm ⁻¹ is characteristic of the amide C=O stretch (Amide I band). The peak at 1581 cm ⁻¹ corresponds to the N-H bend (Amide II band). The absorption at 775 cm ⁻¹ suggests a C-Cl stretch. [2] [4]
EIMS	m/z 170.6 (M ⁺)	The molecular ion peak corresponds to the calculated molecular weight of the

compound, confirming its
elemental composition.[2][4]

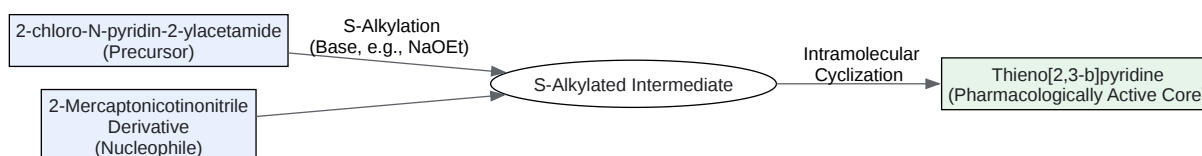
Utility in Drug Discovery and Development

The primary value of **2-chloro-N-pyridin-2-ylacetamide** lies in its role as a versatile precursor for constructing molecules with enhanced pharmacological potential. The chloroacetamide moiety serves as a potent electrophile, readily undergoing substitution reactions with various nucleophiles.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of thieno[2,3-b]pyridine derivatives, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5] The synthesis involves the reaction of 2-chloro-N-arylamides with a substituted 2-mercaptopyridine nitrile. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form the fused thienopyridine ring system.[5][6]

Synthetic Pathway Example



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Caption: Role of **2-chloro-N-pyridin-2-ylacetamide** as a precursor in thienopyridine synthesis.

This molecular hybridization strategy, which combines two or more pharmacophoric moieties, is a powerful tool in modern drug design aimed at creating new hybrid molecules with potentially improved efficacy and a lower propensity for developing resistance.[6]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **2-chloro-N-pyridin-2-ylacetamide** is essential.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]

The broader class of chloroacetamides can also be toxic, may cause allergic skin reactions, and are suspected of damaging fertility.[7][8]

5.2. Recommended Handling Procedures

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[7][9]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should not be allowed out of the workplace.[7][9]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation occurs, seek medical advice.[9]
 - Eye Contact: Rinse immediately with plenty of water and seek medical advice.[9]
 - Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[9]

5.3. Storage

Store in a tightly closed container in a dry, well-ventilated place. Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[2]

Conclusion

2-chloro-N-pyridin-2-ylacetamide is more than a simple chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward high-yield synthesis, and, most importantly, its utility as a reactive intermediate make it a valuable asset in the drug discovery pipeline. Understanding its chemistry, handling requirements, and synthetic potential allows researchers to effectively leverage this molecule to build complex and novel therapeutic candidates.

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